N-Isobutyrylcysteine

Description

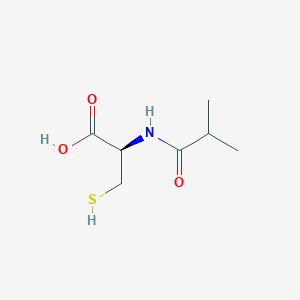

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(2-methylpropanoylamino)-3-sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3S/c1-4(2)6(9)8-5(3-12)7(10)11/h4-5,12H,3H2,1-2H3,(H,8,9)(H,10,11)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWBQXMAXLAHHTK-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC(CS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)N[C@@H](CS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30154424 | |

| Record name | N-Isobutyrylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30154424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124529-02-8 | |

| Record name | N-Isobutyrylcysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124529028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Isobutyrylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30154424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Isobutyrylcysteine chemical structure and properties

An In-Depth Technical Guide to N-Isobutyrylcysteine: Structure, Properties, and Applications

Introduction

N-Isobutyrylcysteine (NIBC) is a synthetically derived N-acylated variant of the amino acid cysteine. Characterized by the presence of an isobutyryl group attached to the alpha-amino group of cysteine, NIBC retains the critical thiol (-SH) functional group that defines many of cysteine's biochemical activities. This modification, however, imparts distinct physicochemical properties, leading to its specialized use in diverse scientific fields. As a chiral molecule, existing in both N-Isobutyryl-L-cysteine and N-Isobutyryl-D-cysteine forms, it has become a valuable tool in stereoselective chemistry. This guide provides a comprehensive overview of NIBC, from its fundamental chemical properties and synthesis to its applications in analytical chemistry, materials science, and its investigated role in drug development, offering field-proven insights for researchers and scientists.

Chapter 1: Physicochemical and Structural Characteristics

A thorough understanding of a molecule's properties is foundational to its application. This chapter details the core structural and chemical identity of N-Isobutyrylcysteine.

Chemical Identity

N-Isobutyrylcysteine is identified by distinct properties and identifiers for its L- and D-enantiomers.

| Property | Value | Source(s) |

| IUPAC Name | (2R)-2-(2-methylpropanoylamino)-3-sulfanylpropanoic acid (L-form) | [1] |

| Synonyms | N-(2-Methylpropionyl)-cysteine, I-But-Cys-OH | [1][2] |

| Molecular Formula | C₇H₁₃NO₃S | [1][2] |

| Molecular Weight | 191.25 g/mol | [1][2][3] |

| CAS Number (L-form) | 124529-02-8 | [1] |

| CAS Number (D-form) | 124529-07-3 | [2][3] |

Chemical Structure and Stereochemistry

The structure of NIBC features a central chiral carbon, inherited from cysteine, making its stereochemistry a critical aspect of its function, particularly in applications requiring chiral recognition. The isobutyryl group adds steric bulk and lipophilicity compared to the acetyl group in the well-known analogue, N-acetylcysteine (NAC).

Caption: Chemical structure of N-Isobutyrylcysteine.

Physicochemical Properties

The physical properties of NIBC influence its handling, storage, and application, such as its use in aqueous solutions for derivatization reactions.

| Property | Value | Source(s) |

| Physical Form | Solid | |

| Melting Point | 97-101 °C | [3] |

| Storage Temperature | 2-8°C | [4] |

| XLogP3-AA | 0.5 | [1] |

| Hydrogen Bond Donor Count | 3 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

Chapter 2: Synthesis and Characterization

While commercially available, understanding the synthesis of NIBC is crucial for custom applications or isotopic labeling studies. Its characterization relies on standard analytical techniques.

Synthetic Strategy: N-Acylation of Cysteine

The most direct route for synthesizing N-Isobutyrylcysteine is the N-acylation of L- or D-cysteine. This typically involves reacting the amino group of cysteine with an activated form of isobutyric acid, such as isobutyryl chloride or isobutyric anhydride. The reaction is often performed under basic conditions (e.g., Schotten-Baumann conditions) to deprotonate the amino group, enhancing its nucleophilicity, while keeping the thiol group protonated to minimize side reactions, although thiol protection may be employed for higher purity.

Caption: General reaction scheme for the synthesis of NIBC.

Experimental Protocol: General Synthesis of N-Isobutyrylcysteine

This protocol is a generalized procedure based on standard N-acylation methods for amino acids, as a specific, detailed synthesis paper for NIBC was not prominently available in the initial search.[5][6]

-

Dissolution: Dissolve L-cysteine hydrochloride monohydrate (1 equivalent) in a 1:1 mixture of water and a suitable organic solvent like tetrahydrofuran (THF).

-

Neutralization: Cool the solution in an ice bath (0-5°C) and slowly add a solution of sodium hydroxide (2 equivalents) to neutralize the hydrochloride and deprotonate the amino group.

-

Acylation: While maintaining the cool temperature and stirring vigorously, add isobutyryl chloride (1.1 equivalents) dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir for 2-4 hours at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, acidify the mixture to a pH of ~2 using concentrated HCl. This protonates the carboxylate, making the product extractable.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified further by recrystallization or column chromatography.

Spectroscopic Characterization

-

Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight and structure of NIBC. In MS/MS analysis, specific fragmentation patterns are observed. For instance, a key fragment ion at m/z 112 in negative ion mode corresponds to a loss of the isobutyryl group, which is a characteristic signature for N-isobutyryl-cysteine.[7]

| Ion Mode | Precursor Ion (m/z) | Key Fragment Ion (m/z) | Deduced Structure of Fragment |

| Positive | 192.06 [M+H]⁺ | 122.03 | [Cysteine+H]⁺ |

| Negative | 190.05 [M-H]⁻ | 112.08 | Loss of isobutyryl group |

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals include a doublet for the two methyl groups of the isobutyryl moiety, a multiplet for the CH of the isobutyryl group, multiplets for the α- and β-protons of the cysteine backbone, and broad singlets for the exchangeable protons (thiol, amide, and carboxylic acid).

-

¹³C NMR: Distinct signals are expected for the carbonyl carbons (amide and carboxylic acid), the α- and β-carbons of the cysteine backbone, and the carbons of the isobutyryl group.

-

Chapter 3: Key Applications in Research and Development

NIBC's unique structure has led to its adoption as a specialized tool in several scientific domains.

Chiral Derivatization for Enantioselective Analysis

A primary application of both L- and D-NIBC is as a chiral derivatizing agent for the separation and quantification of amino acid enantiomers by High-Performance Liquid Chromatography (HPLC).[8]

-

Causality and Mechanism: The principle involves reacting a racemic mixture of amino acids with the chiral NIBC reagent and o-phthaldialdehyde (OPA). This reaction forms highly fluorescent diastereomeric isoindole derivatives. Because diastereomers have different physical properties, they can be separated on a standard (non-chiral) reversed-phase HPLC column. The choice of L- or D-NIBC determines the elution order of the D- and L-amino acid derivatives, providing a robust method for determining enantiomeric purity.

Sources

- 1. N-Isobutyrylcysteine | C7H13NO3S | CID 130211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. N-Isobutyryl- D -cysteine for chiral derivatization, LiChropur , = 97.0 124529-07-3 [sigmaaldrich.com]

- 4. N-异丁酰基-D-巯基丙氨酸 derivatization grade (chiral), LiChropur™, ≥97.0% | Sigma-Aldrich [sigmaaldrich.com]

- 5. A Viable Synthesis of N-Methyl Cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Physicochemical properties of N-Isobutyrylcysteine

An In-Depth Technical Guide to the Physicochemical Properties of N-Isobutyrylcysteine

Introduction

N-Isobutyrylcysteine (NIBC) is a chiral thiol compound that has carved a significant niche in the field of analytical chemistry. As a derivative of the naturally occurring amino acid L-cysteine, it possesses three key functional groups: a carboxylic acid, a secondary amide, and a highly reactive thiol. This unique combination of features, particularly the presence of a chiral center and a nucleophilic thiol, makes it an indispensable reagent for the enantioselective analysis of primary amines, most notably amino acids.

While structurally similar to the well-known antioxidant N-acetylcysteine (NAC), NIBC is most frequently utilized not for its systemic effects but as a specialized analytical tool.[1] Its primary application lies in pre-column derivatization for High-Performance Liquid Chromatography (HPLC), where, in conjunction with o-phthaldialdehyde (OPA), it reacts with amino acid enantiomers to form diastereomeric isoindole derivatives.[2] These derivatives, unlike the original enantiomers, possess distinct physical properties and can be readily separated on standard achiral HPLC columns, allowing for precise quantification of D- and L-amino acids in complex biological and pharmaceutical matrices.

This technical guide provides a comprehensive examination of the core physicochemical properties of N-Isobutyrylcysteine. It is intended for researchers, analytical chemists, and drug development professionals who utilize or intend to utilize this reagent. We will delve into its structural characteristics, solubility, and acidity, and provide field-proven protocols for its synthesis, analytical characterization, and application in chiral separations. The causality behind experimental choices and the establishment of self-validating methodologies are emphasized throughout to ensure scientific integrity and practical utility.

Chemical Identity and Structure

The foundational step in understanding any chemical reagent is to establish its precise identity. N-Isobutyrylcysteine exists as two distinct enantiomers, the L-form and the D-form, which are mirror images of each other. The L-enantiomer is more commonly used in chiral derivatization applications.

-

Systematic Name (L-form): (2R)-2-(2-methylpropanoylamino)-3-sulfanylpropanoic acid[3]

-

Common Synonyms: N-(2-Methylpropionyl)-L-cysteine, I-But-Cys-OH[3][4]

-

Molecular Formula: C₇H₁₃NO₃S[3]

-

Molecular Weight: 191.25 g/mol [3]

-

CAS Number (L-form): 124529-02-8[4]

-

CAS Number (D-form): 124529-07-3[1]

The molecule's structure is characterized by a cysteine backbone where the primary amine is acylated with an isobutyryl group.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is critical for its effective storage, handling, and application in experimental design. The data presented below is a synthesis of available literature and reasoned expert analysis based on structurally analogous compounds.

| Property | Value | Source / Justification |

| Physical Form | White to off-white solid/crystal | [1][4] |

| Melting Point | 97-101 °C | [4] |

| pKa₁ (Carboxylic Acid) | ~3.2 | Estimated from N-acetylcysteine[5][6] |

| pKa₂ (Thiol) | ~9.5 | Estimated from N-acetylcysteine[6][7] |

| Solubility (Water) | Soluble (~200 mg/mL) | Estimated from N-acetylcysteine[5] |

| Solubility (Alcohol) | Soluble (~250 mg/mL) | Estimated from N-acetylcysteine[5] |

| Solubility (Other) | Practically insoluble in chloroform & ether | Estimated from N-acetylcysteine[5] |

Acidity and pKa Values

Studies on NAC consistently report a pKa for the carboxylic acid group in the range of 3.1-3.3 and a pKa for the thiol group around 9.4-9.5.[6][7][8] Therefore, at physiological pH (~7.4), the carboxylic acid will be deprotonated (carboxylate), while the thiol group remains largely protonated. The ionization state is crucial for understanding its reactivity and its behavior in different pH environments, such as the basic conditions required for OPA derivatization.[9]

Solubility Profile

The solubility of NIBC is dictated by its polar functional groups (carboxyl, amide, thiol) and its moderately nonpolar hydrocarbon components (isobutyryl and ethyl backbone). Based on the high solubility of NAC in polar protic solvents, NIBC is expected to be freely soluble in water and lower-chain alcohols like methanol and ethanol.[5] This high aqueous solubility is essential for its use in the borate buffers typically employed in derivatization reactions. Conversely, its polarity makes it practically insoluble in nonpolar organic solvents such as ether and chloroform.

Synthesis of N-Isobutyryl-L-cysteine

Commercially available NIBC is convenient, but an in-house synthesis may be required for specific research applications, such as isotopic labeling. The most direct and efficient method for preparing NIBC is the N-acylation of L-cysteine. This involves the reaction of the amino group of L-cysteine with a suitable isobutyrylating agent, such as isobutyric anhydride or isobutyryl chloride, under basic conditions. The base neutralizes the hydrohalic acid byproduct and deprotonates the ammonium group of the cysteine, rendering the amine nucleophilic.

Proposed Synthetic Workflow

The following protocol is based on well-established N-acylation procedures for amino acids.[10]

Caption: Workflow for the synthesis of N-Isobutyrylcysteine.

Step-by-Step Synthesis Protocol

-

Dissolution: Dissolve one equivalent of L-cysteine hydrochloride monohydrate in a 10% aqueous acetone solution. Cool the solution to 0-5°C in an ice bath with gentle stirring.

-

Basification: Slowly add a 2M sodium hydroxide solution to the cooled cysteine solution until the pH reaches approximately 8.5. This deprotonates the amine, activating it for acylation.

-

Acylation: While maintaining the temperature at 0-5°C and the pH between 8 and 9 (by concomitant addition of 2M NaOH), slowly add 1.1 equivalents of isobutyryl chloride dropwise to the reaction mixture.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Acidification & Extraction: Once the reaction is complete, cool the mixture again in an ice bath and carefully acidify to pH 2 using concentrated hydrochloric acid. Extract the product into ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude product.

-

Recrystallization: Recrystallize the crude solid from hot water or an ethanol/water mixture to yield pure N-Isobutyrylcysteine as a white crystalline solid.

Analytical Characterization

A suite of spectroscopic and chromatographic techniques is essential to confirm the identity, structure, and purity of synthesized or purchased NIBC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR (Predicted, 400 MHz, D₂O):

-

δ ~4.5 ppm (dd, 1H): Proton on the alpha-carbon (C2), coupled to the two diastereotopic protons on the beta-carbon.

-

δ ~3.0 ppm (m, 2H): Diastereotopic protons on the beta-carbon (C3), coupled to the alpha-proton.

-

δ ~2.6 ppm (septet, 1H): Methine proton of the isobutyryl group, coupled to the six methyl protons.

-

δ ~1.1 ppm (d, 6H): Two equivalent methyl groups of the isobutyryl group, coupled to the methine proton.

-

The thiol (SH) and carboxylic acid (OH) protons are typically exchanged in D₂O and may not be observed. The amide (NH) proton may appear as a broad singlet.

-

-

¹³C NMR (Predicted, 100 MHz, D₂O):

-

δ ~180 ppm: Carbonyl carbon (C=O) of the isobutyryl group.

-

δ ~175 ppm: Carbonyl carbon (C=O) of the carboxylic acid.

-

δ ~55 ppm: Alpha-carbon (C2).

-

δ ~36 ppm: Methine carbon of the isobutyryl group.

-

δ ~27 ppm: Beta-carbon (C3).

-

δ ~19 ppm: Two equivalent methyl carbons of the isobutyryl group.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

Characteristic Absorptions (cm⁻¹):

-

3300-2500 (broad): O-H stretch of the carboxylic acid.

-

~3300 (sharp/medium): N-H stretch of the secondary amide.

-

~2550 (weak): S-H stretch of the thiol. This peak is often weak and can be difficult to observe.

-

~1710 (strong): C=O stretch of the carboxylic acid.

-

~1640 (strong): C=O stretch of the amide (Amide I band).

-

~1540 (strong): N-H bend of the amide (Amide II band).

-

2960-2850 (strong): C-H stretches of the alkyl groups.[11]

-

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.

-

Electrospray Ionization (ESI):

-

Positive Mode [M+H]⁺: Expected at m/z 192.07.

-

Negative Mode [M-H]⁻: Expected at m/z 190.05.

-

-

Fragmentation (MS/MS): Tandem MS analysis of the parent ion reveals characteristic fragmentation patterns. A key fragmentation in negative ion mode is the loss of the isobutyramide portion, yielding a fragment ion at m/z 112.08, which corresponds to the deprotonated cysteine backbone.[2]

Stability Profile

Understanding the stability of NIBC is crucial for ensuring its efficacy as a reagent and for developing robust analytical methods.

Primary Degradation Pathway: Oxidative Dimerization

The most significant liability in thiol-containing molecules like NIBC is the oxidation of the sulfhydryl group. Drawing a direct parallel to N-acetylcysteine, the primary degradation product is expected to be the corresponding disulfide dimer.[12] This oxidation can be catalyzed by trace metals, exposure to atmospheric oxygen, and elevated temperatures.

Caption: Primary oxidative degradation pathway of NIBC.

Protocol for Forced Degradation Study

To develop a stability-indicating method, a forced degradation study should be performed according to ICH guidelines. This involves subjecting a solution of NIBC (e.g., 1 mg/mL in water) to various stress conditions to generate potential degradation products.

-

Acid Hydrolysis: Treat with 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: Treat with 0.1 M NaOH at room temperature for 4 hours.

-

Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 1 hour.

-

Thermal Degradation: Heat the solid material at 105°C for 48 hours.

-

Photodegradation: Expose the solution to light meeting ICH Q1B requirements (e.g., 1.2 million lux hours and 200 watt hours/m²).

-

Analysis: Analyze all stressed samples, along with a control sample, by a suitable HPLC-UV or HPLC-MS method. The method is considered "stability-indicating" if all degradation products are resolved from the parent NIBC peak.

Core Application: Chiral Derivatization for Amino Acid Analysis

The premier application of NIBC is the enantiomeric separation of amino acids. The protocol leverages the reaction between a primary amine (the amino acid), o-phthaldialdehyde (OPA), and a chiral thiol (NIBC) under basic conditions (pH ~9-10, typically a borate buffer). This reaction rapidly forms highly fluorescent and stable isoindole diastereomers.

Detailed Experimental Protocol

This protocol describes an automated pre-column derivatization using a modern HPLC autosampler.

Caption: Automated workflow for amino acid derivatization and analysis.

-

Reagent Preparation:

-

Borate Buffer (0.4 M, pH 9.5): Dissolve boric acid in water and adjust the pH to 9.5 with 10 M NaOH.

-

OPA/NIBC Reagent: Prepare fresh daily. Dissolve 10 mg of OPA and 10 mg of N-Isobutyryl-L-cysteine in 1 mL of methanol, then dilute with 9 mL of the borate buffer.[13]

-

-

Automated Derivatization Program: Program the HPLC autosampler for the following sequence:

-

Aspirate 10 µL of the OPA/NIBC reagent.

-

Aspirate 5 µL of the amino acid sample or standard.

-

Mix the contents in the needle or a mixing loop.

-

Aspirate 35 µL of borate buffer to dilute and wash.

-

Mix thoroughly.

-

Wait for 1 minute to ensure complete reaction.[14]

-

Inject 1-5 µL of the final mixture onto the HPLC column.

-

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: 25 mM Sodium Phosphate buffer with 5% Tetrahydrofuran (THF), pH 7.2.

-

Mobile Phase B: Methanol/Acetonitrile/Water (45:45:10 v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Gradient: A typical gradient would run from ~10% B to 60% B over 30 minutes.

-

Detection: Fluorescence detector set to an excitation wavelength (λex) of 340 nm and an emission wavelength (λem) of 450 nm.[15]

-

Safety and Handling

N-Isobutyrylcysteine is not classified as a hazardous substance according to GHS criteria.[3] However, as with all laboratory chemicals, appropriate safety precautions should be taken.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses and chemical-resistant gloves.

-

Storage: Store in a cool (2-8°C), dry place, tightly sealed to protect from moisture and atmospheric oxygen.[4]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

Conclusion

N-Isobutyrylcysteine is a specialized and highly effective chiral derivatizing agent with well-defined physicochemical properties. Its solid form, predictable melting point, and high solubility in aqueous buffers make it an ideal reagent for automated HPLC applications. While its primary degradation pathway involves oxidation of the thiol group, this can be mitigated by proper storage and handling. The analytical and synthesis protocols provided in this guide offer a robust framework for researchers to confidently employ NIBC in their work, particularly for the critical task of enantiomeric separation of amino acids, thereby ensuring accuracy and reliability in their analytical outcomes.

References

-

Al-Kahtani, H. A., & Al-Issa, S. A. M. (2020). Protonation Equilibria of N-Acetylcysteine. ACS Omega, 5(32), 20436–20447. [Link][6][7][8]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12035, N-Acetyl-L-cysteine. Retrieved from [Link][5]

-

Al-Kahtani, H. A., & Al-Issa, S. A. M. (2020). Protonation Equilibria of N-Acetylcysteine. ACS Omega, 5(32), 20436–20447. [Link][6][7][8]

-

Afre, S., & Sørensen, H. O. (2014). Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. International Journal of Chemistry, 6(3). [Link][16]

-

Shimadzu Corporation. (2017). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. Shimadzu News, 1. [Link][14]

-

Al-Dirbashi, O. Y., Al-Qahtani, K., Rashed, M. S., Jacob, M., & Al-Amoudi, M. (2007). Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids. Biomedical Chromatography, 21(11), 1154–1159. [Link][13]

-

Abe, T., Hashimoto, Y., Hosaka, H., & Kobayashi, M. (2008). Discovery of Amide (Peptide) Bond Synthetic Activity in Acyl-CoA Synthetase. ResearchGate. [Link][2]

-

Polite, L. N., O'Donnell, J., Polite, N. L., Covello, T. N., Walts, E. D., Polite, D. L., & Smith, M. B. (n.d.). Automated Pre-Column Derivatization of Amino Acids by HPLC: Mr. Amino, Meet Mr. Roboto. Axion Labs. [Link]

-

Al-Kahtani, H. A., & Al-Issa, S. A. M. (2020). Protonation Equilibria of N-Acetylcysteine. ResearchGate. [Link][6][7][8]

-

Hayes, B. D. (2021). Finding Optimal OPA-IBLC Derivatized Amino Acid Analysis Parameters with Three-Dimensional Fluorometric Scans for HPLC Method. Digital Commons @ Andrews University. [Link][15]

-

Veber, D. F., Milkowski, J. D., Varga, S. L., Denkewalter, R. G., & Hirschmann, R. (1972). S-Acetamidomethyl-L-cysteine hydrochloride. Organic Syntheses, 52, 2. [Link][17]

-

University of Regensburg. (n.d.). Table of Characteristic IR Absorptions. [Link][11]

-

Ghaffari, A., Sarvestani, F. S., Omid-Niakan, S., & Ghanei-Motlagh, M. (2022). Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method. Molecules, 27(19), 6296. [Link][10]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 130211, N-Isobutyrylcysteine. Retrieved from [Link][3]

-

Meunier, V., Tuffal, G., Morand, E., Levêque, D., & Hecquard, C. (2023). Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. Pharmaceuticals, 16(1), 72. [Link][12]

-

Zhang, H., Li, Y., Xu, X., Sun, T., Fuchs, H., & Chi, L. (2010). Ion strength and pH sensitive phase transition of N-isobutyryl-L-(D)-cysteine monolayers on Au(111) surfaces. Langmuir, 26(10), 7343–7348. [Link][9]

Sources

- 1. N-异丁酰基-D-巯基丙氨酸 derivatization grade (chiral), LiChropur™, ≥97.0% | Sigma-Aldrich [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. N-Isobutyrylcysteine | C7H13NO3S | CID 130211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-异丁酰基-L-巯基丙氨酸 derivatization grade (chiral), LiChropur™, ≥97.0% | Sigma-Aldrich [sigmaaldrich.com]

- 5. N-Acetyl-L-Cysteine | C5H9NO3S | CID 12035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Protonation Equilibria of N-Acetylcysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ion strength and pH sensitive phase transition of N-isobutyryl-L-(D)-cysteine monolayers on Au(111) surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method | MDPI [mdpi.com]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. digitalcommons.andrews.edu [digitalcommons.andrews.edu]

- 16. forskning.ruc.dk [forskning.ruc.dk]

- 17. Organic Syntheses Procedure [orgsyn.org]

Introduction: The Significance of N-Isobutyrylcysteine

An In-Depth Technical Guide to the Synthesis of N-Isobutyrylcysteine

This guide provides a comprehensive overview of the synthesis of N-Isobutyrylcysteine, a key chiral derivatizing agent and a molecule of interest in pharmaceutical research. Designed for researchers, chemists, and drug development professionals, this document delves into the core chemical principles, a detailed experimental protocol, and the critical considerations for a successful and reproducible synthesis.

N-Isobutyrylcysteine (NIBC) is a derivative of the amino acid L-cysteine, where the amino group is acylated with an isobutyryl group.[1] Its primary and most widely recognized application is as a chiral derivatizing agent in analytical chemistry.[2] Specifically, N-Isobutyryl-L-cysteine (L-NIBC) is used in conjunction with o-phthaldialdehyde (OPA) for the enantioseparation of amino acids by high-performance liquid chromatography (HPLC).[3] This reaction forms fluorescent diastereomeric isoindolinone derivatives, which can be readily separated on a standard achiral stationary phase, allowing for the precise quantification of D- and L-amino acids in various matrices.[4] This is of paramount importance in the pharmaceutical industry, where the stereoisomeric purity of drugs is a critical quality attribute.[4] Beyond its role in analytical chemistry, NIBC serves as a valuable building block in synthetic organic chemistry and has been explored in the development of novel therapeutic agents.

The Core Synthesis Pathway: N-Acylation via the Schotten-Baumann Reaction

The most direct and industrially relevant pathway for the synthesis of N-Isobutyrylcysteine is the N-acylation of L-cysteine with an isobutyrylating agent, such as isobutyryl chloride. This transformation is typically carried out under Schotten-Baumann conditions.[5][6] The Schotten-Baumann reaction is a robust and widely used method for synthesizing amides from amines and acid chlorides in the presence of a base.[7][8]

Mechanistic Insights

The reaction proceeds via a nucleophilic acyl substitution mechanism. The key steps are as follows:

-

Deprotonation (Activation) of the Nucleophile: In an aqueous basic medium, the amino group of L-cysteine is in equilibrium with its deprotonated, more nucleophilic form. The base, typically an alkali metal hydroxide or carbonate, facilitates this.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of L-cysteine attacks the electrophilic carbonyl carbon of isobutyryl chloride. This leads to the formation of a tetrahedral intermediate.

-

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group.

-

Neutralization of Byproduct: The reaction generates one equivalent of hydrochloric acid (HCl), which is immediately neutralized by the base present in the reaction mixture.[1] This is a critical aspect of the Schotten-Baumann reaction, as it prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[8]

The use of a two-phase system, typically an organic solvent and water, is a hallmark of Schotten-Baumann conditions.[5] The organic phase dissolves the isobutyryl chloride and the final product, while the aqueous phase contains the L-cysteine and the base. This biphasic environment helps to minimize the hydrolysis of the reactive isobutyryl chloride.[7]

Diagram 1: Mechanism of N-Isobutyrylcysteine Synthesis

Caption: Reaction mechanism for the synthesis of N-Isobutyrylcysteine.

Experimental Protocol: Synthesis of N-Isobutyryl-L-cysteine

The following protocol is adapted from established procedures for the N-monoacylation of cysteine.[6]

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| L-Cysteine | C₃H₇NO₂S | 121.16 | 100 g | 0.82 |

| Isobutyryl Chloride | C₄H₇ClO | 106.55 | 87 g | 0.82 |

| Potassium Carbonate | K₂CO₃ | 138.21 | 180 g | 1.30 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 500 mL | - |

| Water (deionized) | H₂O | 18.02 | 500 mL | - |

| Hydrochloric Acid (conc.) | HCl | 36.46 | ~150 mL | - |

| Petroleum Ether | - | - | 500 mL | - |

Step-by-Step Procedure

-

Preparation of the Aqueous Phase: In a suitable reaction vessel equipped with a mechanical stirrer and a cooling bath, dissolve 180 g of potassium carbonate in 500 mL of deionized water.

-

Creation of the Biphasic System: Add 500 mL of dichloromethane to the aqueous solution.

-

Cooling: Cool the biphasic mixture to -8°C with vigorous stirring. The low temperature helps to control the exothermicity of the reaction and minimize side reactions.

-

Addition of Reagents: To the cold, stirring mixture, add 87 g of isobutyryl chloride, followed by the addition of 100 g of L-cysteine.[6]

-

Reaction: Allow the temperature of the reaction mixture to rise to 20-25°C and continue stirring for 2 hours.

-

Work-up and Acidification: After 2 hours, carefully add approximately 150 mL of concentrated hydrochloric acid to the reaction mixture until the pH is less than 1. This step protonates the carboxylate group of the product, making it soluble in the organic phase, and also neutralizes any remaining base.

-

Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. The product, N-isobutyryl-L-cysteine, will be in the lower dichloromethane phase. Separate and collect the organic layer.

-

Crystallization and Isolation: To the collected dichloromethane phase, add 500 mL of petroleum ether to induce crystallization of the product.

-

Filtration and Drying: Filter the resulting solid, wash with a small amount of cold petroleum ether, and dry under vacuum at 50°C to yield N-isobutyryl-L-cysteine.

Diagram 2: Experimental Workflow for NIBC Synthesis

Caption: A step-by-step workflow for the synthesis of N-Isobutyrylcysteine.

Quality Control and Purity Assessment

A self-validating protocol requires rigorous quality control to ensure the identity and purity of the final product.

-

Melting Point: The melting point of N-Isobutyryl-L-cysteine is typically in the range of 97-101°C.[9]

-

Chromatographic Purity (HPLC): High-performance liquid chromatography is an essential tool for assessing the purity of the synthesized compound. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile in water with a trifluoroacetic acid modifier) can be employed.

-

Spectroscopic Characterization:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure of N-Isobutyrylcysteine.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (191.25 g/mol ).[1]

-

Conclusion

The synthesis of N-Isobutyrylcysteine via the Schotten-Baumann N-acylation of L-cysteine is a reliable and scalable method. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters, researchers can consistently produce high-purity material suitable for its diverse applications in analytical and synthetic chemistry. This guide provides a robust framework for the successful synthesis and validation of this important chiral molecule.

References

-

Grokkipedia. Schotten–Baumann reaction. Available from: [Link]

-

StudySmarter. Amide Formation: Mechanism & Acyl Chloride. Available from: [Link]

-

PubChem. N-Isobutyrylcysteine. Available from: [Link]

-

BYJU'S. Schotten Baumann Reaction. 2019. Available from: [Link]

-

L.S.College, Muzaffarpur. Schotten–Baumann reaction. 2020. Available from: [Link]

-

Wikipedia. Schotten–Baumann reaction. Available from: [Link]

- Google Patents. WO1990014335A1 - Process for the n-monoacylation of cysteine.

-

Organic Chemistry Portal. Schotten-Baumann Reaction. Available from: [Link]

-

Chemguide. Explaining the reaction between acyl chlorides and amines - addition / elimination. Available from: [Link]

Sources

- 1. Schotten-Baumann Reaction [organic-chemistry.org]

- 2. N-イソブチリル-L-システイン derivatization grade (chiral), LiChropur™, ≥97.0% | Sigma-Aldrich [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 6. WO1990014335A1 - Process for the n-monoacylation of cysteine - Google Patents [patents.google.com]

- 7. grokipedia.com [grokipedia.com]

- 8. byjus.com [byjus.com]

- 9. N-Acetyl L-Cysteine (NAC): Production Processes and Manufacturing Methods - UTAH Trading [utah.ae]

A Deep Dive into the Stereochemistry of N-Isobutyryl-cysteine: A Technical Guide for Researchers

Foreword: The Criticality of Chirality in Modern Drug Development

In the landscape of contemporary pharmaceutical research and development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is a paramount consideration. The seemingly subtle difference between enantiomers, non-superimposable mirror images of a chiral molecule, can precipitate vastly different biological outcomes. One enantiomer may elicit a desired therapeutic effect, while its counterpart could be inert, less potent, or even dangerously toxic. This guide provides an in-depth technical exploration of the stereochemical nuances of N-Isobutyryl-L-cysteine and N-Isobutyryl-D-cysteine, two molecules that, while structurally similar, exhibit distinct properties and applications of significant interest to the scientific community. Our focus will be on elucidating the fundamental differences that arise from their opposing chirality, from their utility in analytical chemistry to their disparate biological fates.

Physicochemical Properties and Structural Distinctions

N-Isobutyryl-L-cysteine and N-Isobutyryl-D-cysteine share the same molecular formula (C₇H₁₃NO₃S) and molecular weight (191.25 g/mol ).[1] Their fundamental difference lies in the spatial orientation of the isobutyryl and thiol groups around the chiral carbon center of the cysteine backbone. This seemingly minor variation gives rise to distinct chiroptical properties, which are instrumental in their characterization and differential interactions with other chiral entities.

| Property | N-Isobutyryl-L-cysteine | N-Isobutyryl-D-cysteine | Reference |

| CAS Number | 124529-02-8 | 124529-07-3 | [1] |

| Molecular Formula | C₇H₁₃NO₃S | C₇H₁₃NO₃S | [1] |

| Molecular Weight | 191.25 g/mol | 191.25 g/mol | [1] |

| Melting Point | 97-101 °C | Not specified | [1] |

| Optical Rotation | Opposite sign to D-isomer | Opposite sign to L-isomer | Inferred |

Caption: 2D representation of N-Isobutyryl-L-cysteine and N-Isobutyryl-D-cysteine, highlighting the opposite stereochemistry at the alpha-carbon.

Stereoselective Synthesis and Analysis

The synthesis of N-Isobutyryl-L-cysteine and N-Isobutyryl-D-cysteine is typically achieved through the acylation of the corresponding cysteine enantiomer. While detailed, specific protocols for these exact compounds are proprietary, the general methodology follows standard organic synthesis principles.

General Synthesis Protocol

A common approach involves the reaction of L- or D-cysteine with an acylating agent such as isobutyryl chloride or isobutyric anhydride in a suitable solvent and under controlled pH conditions to favor N-acylation over S-acylation.

Step-by-Step Methodology:

-

Dissolution: Dissolve L-cysteine or D-cysteine in an aqueous alkaline solution (e.g., sodium hydroxide solution) to deprotonate the amino group, enhancing its nucleophilicity.

-

Acylation: Slowly add the acylating agent (e.g., isobutyryl chloride) to the solution while maintaining a low temperature (e.g., 0-5 °C) to control the reaction rate and minimize side reactions. The pH should be carefully monitored and maintained in the alkaline range.

-

Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as thin-layer chromatography (TLC).

-

Acidification and Extraction: Once the reaction is complete, acidify the mixture to protonate the carboxylic acid group of the product, causing it to precipitate. The product can then be isolated by filtration or extracted into an organic solvent.

-

Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired N-Isobutyryl-cysteine enantiomer with high purity.

Caption: Generalized workflow for the synthesis of N-Isobutyryl-cysteine enantiomers.

Analytical Techniques for Stereochemical Characterization

Distinguishing between N-Isobutyryl-L-cysteine and N-Isobutyryl-D-cysteine is crucial for quality control and for their application in stereoselective processes.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and effective method for separating and quantifying the enantiomers. This can be achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

-

Polarimetry: As chiral molecules, enantiomers rotate plane-polarized light in equal but opposite directions. This property can be used to determine the enantiomeric purity of a sample.

-

Vibrational Circular Dichroism (VCD) and Circular Dichroism (CD) Spectroscopy: These techniques measure the differential absorption of left and right circularly polarized light. The resulting spectra are mirror images for enantiomers and can be used for their identification and conformational analysis.[2]

Differential Applications in Analytical and Materials Science

The distinct stereochemistry of N-Isobutyryl-L-cysteine and N-Isobutyryl-D-cysteine has led to their use in applications where chiral recognition is key.

Chiral Derivatizing Agents

Both enantiomers are employed as chiral derivatizing agents for the separation of racemic mixtures of other molecules, particularly amino acids.[3] The principle involves reacting the N-Isobutyryl-cysteine enantiomer with a racemic analyte to form a pair of diastereomers. Diastereomers, unlike enantiomers, have different physical properties and can be separated using standard achiral chromatography techniques like reversed-phase HPLC.[3]

Experimental Protocol: Chiral Derivatization of Amino Acids with OPA and N-Isobutyryl-L-cysteine

-

Reagent Preparation:

-

Borate Buffer (0.4 M, pH 10.4): Dissolve 2.47 g of boric acid in 100 mL of deionized water. Adjust the pH to 10.4 with 45% (w/v) potassium hydroxide solution.[4]

-

Derivatization Reagent (OPA/NIBLC): Dissolve 50 mg of o-phthaldialdehyde (OPA) in 1.25 mL of methanol. Add 11.25 mL of the 0.4 M borate buffer. Dissolve 50 mg of N-Isobutyryl-L-cysteine in this solution. Prepare this reagent fresh daily and protect it from light.[4]

-

-

Sample Preparation: For peptide or protein samples, perform acid hydrolysis (e.g., with 6 M HCl at 110°C for 24 hours) to liberate the constituent amino acids. Neutralize and dilute the sample to an appropriate concentration.[3]

-

Derivatization: In an autosampler vial, mix the sample solution with the OPA/NIBLC derivatization reagent. Allow the reaction to proceed for a few minutes at room temperature.[4]

-

HPLC Analysis: Inject the derivatized sample onto a reversed-phase HPLC column (e.g., C18). Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 50 mM sodium acetate, pH 5.0) and an organic modifier (e.g., acetonitrile).[4] Detect the separated diastereomers using a fluorescence detector.

Caption: Workflow for the chiral derivatization and separation of enantiomers.

Chiral Nanomaterials and Sensors

Both N-Isobutyryl-L-cysteine and N-Isobutyryl-D-cysteine have been utilized to create chiral gold nanoparticles.[2] These nanoparticles exhibit chiroptical properties that are dependent on the stereochemistry of the capping agent.[2] Furthermore, when assembled on a gold electrode surface, these enantiomers create chiral interfaces that show stereoselective interactions with other chiral molecules, a principle that can be exploited in the development of electrochemical sensors.[3]

Stereoselective Biological Activity and Metabolism: A Tale of Two Enantiomers

The most profound differences between N-Isobutyryl-L-cysteine and N-Isobutyryl-D-cysteine are observed in biological systems. This is due to the inherent chirality of biological macromolecules such as enzymes and receptors, which often leads to stereospecific interactions.

Differential Cellular Effects

Emerging research indicates that the stereochemistry of N-isobutyryl-cysteine can influence cellular responses. For instance, a study on PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, showed that surfaces modified with N-Isobutyryl-L-cysteine promoted more significant neurite-like branching compared to surfaces modified with the D-enantiomer. This suggests a stereoselective interaction with cellular components that regulate neuronal differentiation.

Predicted Stereoselective Metabolism and Pharmacokinetics

While direct in-vivo metabolism and pharmacokinetic studies comparing N-Isobutyryl-L-cysteine and N-Isobutyryl-D-cysteine are not extensively documented, valuable insights can be drawn from the well-studied analogue, N-acetylcysteine (NAC).

-

N-Isobutyryl-L-cysteine: It is anticipated that, similar to N-acetyl-L-cysteine, N-Isobutyryl-L-cysteine is a substrate for acylase I, a cytosolic enzyme that catalyzes the deacylation of N-acyl-L-amino acids.[5][6] This enzymatic hydrolysis would release L-cysteine, a crucial precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH).[7] This metabolic pathway suggests that N-Isobutyryl-L-cysteine could act as a prodrug for L-cysteine, thereby augmenting intracellular GSH levels. However, this deacylation, particularly in the intestine, would also lead to low oral bioavailability of the intact N-Isobutyryl-L-cysteine molecule, much like what is observed with N-acetyl-L-cysteine.[8]

-

N-Isobutyryl-D-cysteine: In contrast, N-acetyl-D-cysteine is not a substrate for acylase I and is largely resistant to deacetylation in vitro and in vivo.[8][9] Consequently, it is primarily excreted unchanged in the urine.[9] By analogy, N-Isobutyryl-D-cysteine is expected to be metabolically inert with respect to deacylation. This would result in significantly higher systemic exposure and a longer half-life of the intact molecule compared to the L-enantiomer following oral administration. The lack of conversion to D-cysteine also implies that it would not contribute to the glutathione pool.[9]

Caption: Predicted metabolic pathways of N-Isobutyryl-L-cysteine and N-Isobutyryl-D-cysteine based on data from N-acetylcysteine.

Conclusion and Future Perspectives

The stereochemistry of N-Isobutyryl-cysteine profoundly influences its properties and applications. While both enantiomers are valuable tools in analytical chemistry for chiral separations, their biological activities and metabolic fates are predicted to be markedly different. N-Isobutyryl-L-cysteine is likely to serve as a prodrug for L-cysteine, thereby influencing intracellular glutathione levels, but with limited oral bioavailability of the parent compound. Conversely, N-Isobutyryl-D-cysteine is expected to be metabolically stable, leading to higher systemic exposure of the intact molecule.

These stereochemical distinctions open up avenues for further research. The potential therapeutic applications of N-Isobutyryl-D-cysteine, given its predicted metabolic stability, warrant investigation. Furthermore, a direct comparative in-vivo pharmacokinetic and pharmacodynamic study of both enantiomers is necessary to confirm the hypotheses drawn from N-acetylcysteine data. A deeper understanding of the stereoselective interactions of these molecules with biological systems will undoubtedly pave the way for their more targeted and effective use in drug development and other scientific disciplines.

References

-

A Comparative Guide to N-Isobutyryl-D-cysteine and N-Isobutyryl-L-cysteine in Chiral Applications. Benchchem.

-

N-Acyl amino acids and their impact on biological processes. PubMed.

-

N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets. PubMed Central.

-

Application Note and Protocols for Fluorescence Detection of N-Isobutyryl-D-cysteine Derivatives. Benchchem.

-

Chiral N-Isobutyryl-cysteine Protected Gold Nanoparticles: Preparation, Size Selection, and Optical Activity in the UV−vis and Infrared. Journal of the American Chemical Society.

-

The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers.

-

N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. PubMed Central.

-

N-Acyl-D-Aromatic Amino Acids Identified from Living Systems D-Amino.... ResearchGate.

-

Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). PubMed Central.

-

Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. ResearchGate.

-

What is the difference between Acetylcysteine (N-acetylcysteine) and N-acetyl cysteine in terms of their medical use and dosage?. Dr.Oracle.

-

Chiral N-Isobutyryl-cysteine Protected Gold Nanoparticles: Preparation, Size Selection, and Optical Activity in the UV−vis and Infrared. Journal of the American Chemical Society.

-

Application Notes and Protocols for the Use of N-Isobutyryl-D-cysteine in Pharmaceutical Quality Control. Benchchem.

-

N-Isobutyryl-L-cysteine | Biochemical Assay Reagent. MedChemExpress.

-

(PDF) PHARMACOLOGICAL APPLICATIONS AND PHARMACOKINETIC MODIFICATIONS OF N-ACETYLCYSTEINE. ResearchGate.

-

Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PubMed Central.

-

Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae.

-

Acetylcysteine. Wikipedia.

-

N-Isobutyryl- L -cysteine for chiral derivatization, LiChropur , = 97.0 124529-02-8.

-

The Pharmacokinetic Profile and Bioavailability of Enteral N-Acetylcysteine in Intensive Care Unit. PubMed Central.

-

N-Isobutyryl- D -cysteine for chiral derivatization, LiChropur , = 97.0 124529-07-3.

-

Multiple-Dose Pharmacokinetics and Pharmacodynamics of N-Acetylcysteine in Patients with End-Stage Renal Disease. PubMed Central.

-

In vivo studies of cysteine metabolism. Use of D-cysteinesulfinate, a novel cysteinesulfinate decarboxylase inhibitor, to probe taurine and pyruvate synthesis. PubMed.

-

Generation of Proteins with Free N-Terminal Cysteine by Aminopeptidases. PubMed Central.

-

N-Isobutyryl- L -cysteine for chiral derivatization, LiChropur , = 97.0 124529-02-8.

-

N-Isobutyryl- D -cysteine for chiral derivatization, LiChropur , = 97.0 124529-07-3. Sigma-Aldrich.

-

Metabolism of N-acetyl-L-cysteine. Some structural requirements for the deacetylation and consequences for the oral bioavailability. PubMed.

-

Selective effects of N-acetylcysteine stereoisomers on hepatic glutathione and plasma sulfate in mice. PubMed.

-

Chiral N-isobutyryl-cysteine protected gold nanoparticles: preparation, size selection, and optical activity in the UV-vis and infrared. PubMed.

-

N-Acetyl L-Cysteine (NAC): Production Processes and Manufacturing Methods.

-

Synthesis of l-cysteine derivatives containing stable sulfur isotopes and application of this synthesis to reactive sulfur metabolome. PubMed.

-

Impact of the Acetyl Group on Cysteine: A Study of N‐Acetyl‐Cysteine through Rotational Spectroscopy. ResearchGate.

-

new insights into regulation of cysteine metabolism. PubMed.

-

Metabolic pathways and biotechnological production of L-cysteine. PubMed.

-

A nonradioactive assay for microsomal cysteine-S-conjugate N-acetyltransferase activity by high-pressure liquid chromatography. PubMed.

-

Longitudinal metabolomics analysis reveals the acute effect of cysteine and NAC included in the combined metabolic activators. PubMed.

-

Cysteine Catabolism: A Novel Metabolic Pathway Contributing to Glioblastoma Growth.

-

Acylase I-catalyzed deacetylation of N-acetyl-L-cysteine and S-alkyl-N-acetyl-L-cysteines. PubMed.

-

D-Cysteine Activates Chaperone-Mediated Autophagy in Cerebellar Purkinje Cells via the Generation of Hydrogen Sulfide and Nrf2 Activation. MDPI.

-

Top panel: structure of N-isobutyryl-L-cysteine. Middle panel: DFT.... ResearchGate.

-

A novel regulator of neural progenitor cell proliferation Endogenous D-cysteine, the stereoisomer with rapid spontaneous in vitro racemization rate, has major neural roles. PubMed.

-

N-Isobutyryl-D-cysteine | Biochemical Assay Reagent. MedChemExpress.

Sources

- 1. N-Isobutyryl- L -cysteine for chiral derivatization, LiChropur , = 97.0 124529-02-8 [sigmaaldrich.com]

- 2. chem.uwec.edu [chem.uwec.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Multiple-Dose Pharmacokinetics and Pharmacodynamics of N-Acetylcysteine in Patients with End-Stage Renal Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acylase I-catalyzed deacetylation of N-acetyl-L-cysteine and S-alkyl-N-acetyl-L-cysteines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Acetylcysteine - Wikipedia [en.wikipedia.org]

- 8. Metabolism of N-acetyl-L-cysteine. Some structural requirements for the deacetylation and consequences for the oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Selective effects of N-acetylcysteine stereoisomers on hepatic glutathione and plasma sulfate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Chiral Derivatization with N-Isobutyryl-L-cysteine (IBLC) and o-Phthaldialdehyde (OPA)

Introduction: The Imperative of Chiral Separation in Scientific Advancement

In the realms of pharmaceutical development, clinical diagnostics, and metabolomics, the ability to distinguish between enantiomers—chiral molecules that are non-superimposable mirror images of each other—is of paramount importance. The differential pharmacological and toxicological profiles of enantiomers necessitate robust and sensitive analytical methods for their separation and quantification. Pre-column derivatization, a technique that converts enantiomers into diastereomers, is a cornerstone of chiral analysis. These resulting diastereomers, possessing distinct physicochemical properties, can then be resolved using standard achiral chromatographic techniques.

Among the myriad of derivatization strategies, the reaction of primary amines with o-Phthaldialdehyde (OPA) in the presence of a chiral thiol has emerged as a particularly powerful and versatile approach.[1][2] This guide provides a comprehensive exploration of the mechanism and application of one such combination: N-Isobutyryl-L-cysteine (IBLC) and OPA. We will delve into the underlying chemical principles, provide a field-tested experimental protocol, and discuss the critical parameters that govern the success of this derivatization for the accurate chiral analysis of amino acids and other primary amines.

The Core Mechanism: Formation of Diastereomeric Isoindoles

The derivatization of a primary amine with OPA and IBLC is a rapid and efficient reaction that proceeds under mild, alkaline conditions at room temperature.[3][4] The reaction culminates in the formation of highly fluorescent and stable diastereomeric isoindole derivatives, which are amenable to separation by reversed-phase high-performance liquid chromatography (RP-HPLC).[2][5]

The reaction unfolds in a two-step sequence:

-

Schiff Base Formation: The primary amine of the analyte nucleophilically attacks one of the aldehyde groups of OPA, leading to the formation of a transient, non-fluorescent Schiff base intermediate.

-

Cyclization with the Chiral Thiol: The thiol group of N-Isobutyryl-L-cysteine then attacks the second aldehyde group of the OPA-amine conjugate. This intramolecular cyclization results in the formation of a stable, 1-alkylthio-2-alkyl-substituted isoindole.[2]

The chirality of the IBLC molecule is transferred to the final isoindole derivative. Consequently, when a racemic mixture of a primary amine is derivatized with the enantiomerically pure IBLC, a pair of diastereomers is formed. These diastereomers exhibit different retention times on a standard achiral HPLC column, allowing for their separation and individual quantification.[1] The use of N-Isobutyryl-D-cysteine (IBDC) as a complementary reagent can be employed to reverse the elution order of the diastereomers, providing a powerful tool for peak identification and confirmation.[2]

Caption: Reaction mechanism of OPA/IBLC derivatization.

Experimental Protocol: A Step-by-Step Guide

The following protocol provides a robust starting point for the chiral derivatization of primary amines using OPA and IBLC. Optimization for specific analytes and matrices is encouraged.

Reagents and Materials:

-

o-Phthaldialdehyde (OPA), derivatization grade

-

N-Isobutyryl-L-cysteine (IBLC)

-

Boric Acid

-

Sodium Hydroxide (or Potassium Hydroxide)

-

Methanol (or Ethanol), HPLC grade

-

Analyte of interest (e.g., amino acid standard or sample)

-

Ultrapure water

Reagent Preparation:

-

Borate Buffer (0.4 M, pH 10.4): Dissolve an appropriate amount of boric acid in ultrapure water. Adjust the pH to 10.4 with a concentrated sodium hydroxide solution. The pH is a critical parameter influencing both the reaction rate and the stability of the derivatives.[2][6]

-

OPA Reagent Solution (50 mM): Dissolve OPA in methanol to prepare a 50 mM stock solution. Store this solution in an amber vial at 4°C to protect it from light and oxidation.[3][6]

-

IBLC Reagent Solution (150 mM): Dissolve IBLC in methanol to create a 150 mM stock solution. This solution should also be stored at 4°C.[7]

Derivatization Procedure:

This procedure is ideally performed using an autosampler with a derivatization function to ensure precise timing and reproducibility, which is crucial due to the limited stability of the OPA derivatives.[5]

-

Sample Preparation: Dissolve the sample containing the primary amine in a suitable solvent, such as ultrapure water or a buffer compatible with the derivatization reaction.[2]

-

Automated Derivatization Sequence:

-

Transfer a defined volume of the sample solution to a vial.

-

Add the OPA reagent solution.

-

Add the IBLC reagent solution.

-

Add the borate buffer to initiate the reaction.

-

Mix the reaction mixture thoroughly.

-

-

Reaction Time: Allow the reaction to proceed for a defined period, typically 1 to 2 minutes at room temperature.[2][8] The optimal reaction time should be determined empirically for the specific analyte.

-

Injection: Immediately inject the derivatized sample into the HPLC system.

Caption: Experimental workflow for OPA/IBLC derivatization and analysis.

Key Parameters and Considerations for Robust Method Development

The success and reproducibility of the OPA/IBLC derivatization method hinge on the careful control of several key parameters:

| Parameter | Recommended Range/Value | Rationale and Field Insights |

| pH | 9.0 - 10.5 | The reaction is highly pH-dependent. A basic pH is required for the deprotonation of the primary amine, facilitating its nucleophilic attack on OPA. However, excessively high pH can lead to the degradation of OPA and the resulting isoindole derivatives.[2][9] |

| Reaction Time | 1 - 5 minutes | The derivatization reaction is rapid. While a short reaction time is generally sufficient, it is crucial to maintain a consistent reaction time for all samples and standards to ensure reproducibility.[2][3] |

| Reagent Purity | Derivatization Grade | The purity of both OPA and IBLC is paramount. Impurities can lead to interfering peaks and inaccurate quantification.[2] |

| Reagent Stability | Freshly prepared, stored at 4°C in the dark | OPA solutions are susceptible to degradation by light and air. It is advisable to prepare fresh reagent solutions regularly and store them appropriately.[3] The stability of the derivatized products is also limited, necessitating prompt analysis after derivatization.[5][10] |

| Matrix Effects | Sample dependent | Biological samples can contain interfering substances that may affect the derivatization reaction or co-elute with the analytes of interest. Appropriate sample preparation techniques, such as protein precipitation or solid-phase extraction, may be necessary.[2] |

| HPLC Conditions | Gradient elution with a C18 column | A standard reversed-phase C18 column is typically sufficient for the separation of the diastereomeric isoindoles. Gradient elution with a mobile phase consisting of a buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is commonly employed.[1][5] |

| Detection | Fluorescence (Ex: ~340 nm, Em: ~450 nm) | The isoindole derivatives are highly fluorescent, enabling sensitive detection. The optimal excitation and emission wavelengths may vary slightly depending on the specific analyte and should be optimized.[6][11] |

Trustworthiness and Self-Validating Systems

The inherent design of this protocol promotes a self-validating system. The use of a complementary chiral thiol, such as N-Isobutyryl-D-cysteine (IBDC), allows for the reversal of the elution order of the diastereomers.[2] This provides an unequivocal confirmation of peak identity. Furthermore, the analysis of certified reference materials or spiked samples serves as an external validation of the method's accuracy and precision.

Conclusion: A Powerful Tool for Chiral Analysis

The derivatization of primary amines with N-Isobutyryl-L-cysteine and o-Phthaldialdehyde is a sensitive, selective, and reliable method for the chiral separation and quantification of enantiomers. By understanding the underlying chemical mechanism and carefully controlling the critical experimental parameters, researchers can successfully implement this technique across a wide range of applications in pharmaceutical analysis, clinical research, and metabolomics. The use of automated derivatization systems is highly recommended to enhance reproducibility and mitigate the challenges associated with the stability of the derivatives.

References

-

RP-HPLC analysis of amino acid enantiomers derivatized with OPA/thiol. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. (2025). Acta Naturae, 17(4). [Link]

-

Kühnreich, R., & Holzgrabe, U. (2016). High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols. Chirality, 28(12), 795–804. [Link]

-

Application of OPA/NAC for determination of enantiomers of -amino acids in a commercial beer (fluorescence detection). (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Derivatization, stability and chromatographic behavior of o -phthaldialdehyde amino acid and amine derivatives: o -Phthaldialdehyde/ 2-mercaptoethanol reagent. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. (2006). Analytical Biochemistry, 351(2), 226-35. [Link]

-

Automated derivatization with o-phthalaldehyde for the estimation of amino acids in plasma using reversed-phase high performance liquid chromatography. (2004). Journal of Chromatography B, 800(1-2), 153-157. [Link]

-

Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-pair Reagents. (2025). Acta Naturae. Retrieved January 12, 2026, from [Link]

-

Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. (n.d.). LCGC, 34(11), 854-859. [Link]

-

OPA, amine detection reagent. (n.d.). Interchim. Retrieved January 12, 2026, from [Link]

-

[Determination of amino acids by precolumn derivatization with o-phthaldialdehyde (OPA) and reversed-phase high performance liquid chromatography]. (2001). Se Pu, 19(1), 58-60. [Link]

-

The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. (2020). Foods, 9(1), 53. [Link]

-

Finding Optimal OPA-IBLC Derivatized Amino Acid Analysis Parameters with Three-Dimensional Fluorometric Scans for HPLC Method. (2021). Digital Commons @ Andrews University. [Link]

-

Optimization of a Precolumn OPA Derivatization HPLC Assay for Monitoring of l-Asparagine Depletion in Serum during l-Asparaginase Therapy. (2018). Journal of Chromatographic Science, 56(8), 727–733. [Link]

-

High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyde and N-tert-Butyloxycarbonyl-D-cysteine and Application to Vinegar Samples. (2018). Journal of the American Society of Brewing Chemists, 76(2), 113-119. [Link]

-

Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination. (2025). Acta Naturae. Retrieved January 12, 2026, from [Link]

-

Behavior and characteristics of amine derivatives obtained with o-phthaldialdehyde/3-mercaptopropionic acid and with o-phthaldialdehyde/N-acetyl-L-cysteine reagents. (2003). Journal of Chromatography A, 998(1-2), 1-14. [Link]

-

Dimethylcysteine (DiCys)/o-Phthalaldehyde Derivatization for Chiral Metabolite Analyses: Cross-Comparison of Six Chiral Thiols. (2021). Metabolites, 11(12), 849. [Link]

-

Derivatization reaction of chiral amines with OPA/chiral thiol. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

(a) Derivatization reaction of amino acids with DiCys/OPA. (b) Comparison of DiCys with other chiral thiols for OPA derivatization. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Behavior and characteristics of amine derivatives obtained with o-phthaldialdehyde/3-mercaptopropionic acid and with o-pthaldialdehyde/N-acetyl-L-cysteine reagents. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Reaction of AAs with OPA and the thiol. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Advances in the evaluation of the stability and characteristics of the amino acid and amine derivatives obtained with the O-Phthaldialdehyde/3-mercaptopropionic acid and O-Phthaldialdehyde/N-Acetyl-L-Cysteine reagents. High-performance liquid chromatography-mass spectrometry study. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

Sources

- 1. Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. interchim.fr [interchim.fr]

- 4. academic.oup.com [academic.oup.com]

- 5. High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. digitalcommons.andrews.edu [digitalcommons.andrews.edu]

- 7. Dimethylcysteine (DiCys)/o-Phthalaldehyde Derivatization for Chiral Metabolite Analyses: Cross-Comparison of Six Chiral Thiols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

N-Isobutyrylcysteine solubility in different solvents

An In-Depth Technical Guide to the Solubility of N-Isobutyrylcysteine for Pharmaceutical Research and Development

Abstract

N-Isobutyrylcysteine (NIC) is a chiral thiol compound with significant applications in analytical chemistry and materials science, serving as a key reagent for chiral derivatization and the synthesis of functionalized nanoparticles.[1] Despite its utility, comprehensive public data on its solubility across a range of pharmaceutically relevant solvents is notably scarce. This technical guide addresses this knowledge gap by providing a foundational understanding of NIC's physicochemical properties and the theoretical principles governing its solubility. As a structural analog of the widely studied N-acetylcysteine (NAC), its solubility behavior is contextualized through comparative analysis.[2] The centerpiece of this document is a detailed, field-proven experimental protocol for determining the equilibrium solubility of N-Isobutyrylcysteine using the gold-standard shake-flask method coupled with a robust RP-HPLC quantification technique. This guide is intended for researchers, scientists, and drug development professionals, offering the necessary theoretical grounding and practical methodology to accurately characterize this crucial physicochemical parameter, thereby enabling informed decisions in formulation development, analytical method design, and advanced materials synthesis.

Introduction to N-Isobutyrylcysteine: A Profile

N-Isobutyrylcysteine is the N-acylated derivative of the amino acid L-cysteine, featuring an isobutyryl group attached to the amine.[3] Its structure incorporates a carboxylic acid, a thiol (sulfhydryl), and an amide functional group, which collectively dictate its chemical reactivity and physical properties.

1.1 Physicochemical Properties A precise understanding of a compound's fundamental properties is the bedrock of all subsequent experimental design.

-

IUPAC Name: (2R)-2-(2-methylpropanoylamino)-3-sulfanylpropanoic acid[3]

-

Molecular Formula: C₇H₁₃NO₃S[3]

-

Molecular Weight: 191.25 g/mol [3]

-

Appearance: Yellowish crystalline solid[4]

-

Melting Point: 97 – 101 °C[4]

-

Chirality: Exists as D and L enantiomers, which are crucial for its applications in stereoselective processes.[1]

1.2 Chemical Structure The arrangement of functional groups in N-Isobutyrylcysteine is key to predicting its interactions with various solvents. The carboxylic acid and thiol groups provide sites for hydrogen bonding and potential deprotonation, while the isobutyryl group adds lipophilicity compared to its N-acetyl analogue.

Caption: 2D structure of N-Isobutyrylcysteine.

The Imperative of Solubility in Scientific Applications

Solubility is not merely a physical constant; it is a critical determinant of a compound's utility and behavior in a given system. In drug development, aqueous solubility directly influences bioavailability and dictates the feasibility of parenteral formulations.[5] For analytical applications, such as its use as a derivatizing agent, N-Isobutyrylcysteine must be sufficiently soluble in the reaction medium to ensure complete and rapid reaction with the analyte. Similarly, in materials science, controlling its concentration in solution is fundamental to reproducibly synthesizing chiral nanoparticles.[1] Therefore, a quantitative understanding of solubility is essential for protocol optimization and ensuring experimental robustness.

Solubility Profile of N-Isobutyrylcysteine

3.1 Structural Analysis and Predicted Behavior

-

Polar Solvents (e.g., Water, Ethanol): The presence of the carboxylic acid, amide, and thiol groups allows for extensive hydrogen bonding. Therefore, NIC is expected to be soluble in polar protic solvents. Its solubility in aqueous solutions will be highly pH-dependent; at pH values above its pKa (~3-4 for the carboxylic acid), it will deprotonate to form a more soluble carboxylate salt.[6]

-

Aprotic Solvents (e.g., DMSO, DMF): These solvents are excellent hydrogen bond acceptors and should readily dissolve NIC.

-

Nonpolar Solvents (e.g., Chloroform, Ether): The isobutyryl group provides some nonpolar character, but the highly polar functional groups will likely render it poorly soluble in nonpolar solvents, a characteristic shared by NAC.[7]

3.2 Comparative Solubility with N-acetyl-L-cysteine (NAC) NAC is a structurally similar compound with well-documented solubility, making it a useful surrogate for estimation.[2] The primary difference is the substitution of an acetyl group in NAC with an isobutyryl group in NIC. This adds two methyl groups, increasing the molecule's lipophilicity and molecular weight. This structural change is expected to slightly decrease aqueous solubility and slightly increase solubility in less polar organic solvents compared to NAC.

Table 1: Reported Solubility of N-acetyl-L-cysteine (NAC) for Comparison

| Solvent | Reported Solubility | Reference |

|---|---|---|

| Water | ~200 mg/mL (1 g in 5 mL) | [7] |

| Ethanol | ~250 mg/mL (1 g in 4 mL) | [7] |

| DMSO | ~50 mg/mL | [8] |

| Dimethylformamide (DMF) | ~50 mg/mL | [8] |

| PBS (pH 7.2) | ~30 mg/mL | [8] |

| Chloroform | Practically Insoluble | [7] |

| Ether | Practically Insoluble |[7] |

Experimental Protocol for Solubility Determination

To address the data gap, this section provides a self-validating, robust protocol for determining the equilibrium solubility of N-Isobutyrylcysteine. The methodology is based on the well-established shake-flask method, followed by quantitative analysis using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

4.1 Principle of the Shake-Flask Method The shake-flask method is the gold standard for determining equilibrium solubility. It involves adding an excess amount of the solid compound to a known volume of the solvent of interest. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium (i.e., the rate of dissolution equals the rate of precipitation). After equilibrium is achieved, the saturated solution is filtered to remove undissolved solid, and the concentration of the dissolved compound in the clear filtrate is measured.

4.2 Experimental Workflow Diagram

Caption: Shake-Flask Solubility Determination Workflow.

4.3 Materials and Reagents

-

N-Isobutyrylcysteine (L- or D-enantiomer, ≥97.0% purity)

-

Selected solvents (e.g., Deionized Water, PBS pH 7.4, Ethanol, Methanol, Acetonitrile, DMSO)

-

HPLC-grade Acetonitrile and Water

-

Formic acid or Trifluoroacetic acid (for mobile phase)

-

Scintillation vials or glass tubes with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and 0.22 µm syringe filters (e.g., PVDF or PTFE, check for solvent compatibility)

-

Volumetric flasks and pipettes

-

Analytical balance

-

RP-HPLC system with UV detector

4.4 Step-by-Step Methodology

-